Ethyl 2-[(2-fluorobenzoyl)amino]acetate

Catalog No.
S717924
CAS No.
304657-05-4
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2-fluorobenzoyl)amino]acetate

CAS Number

304657-05-4

Product Name

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]acetate

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

NBNTXYDBYCKOOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a molecule that can be used as a building block in organic synthesis. Organic synthesis is a field of chemistry focused on creating new organic compounds with specific properties. These new compounds can have various applications in scientific research, such as in the development of new materials or pharmaceuticals [].

Here are some examples of how Ethyl 2-[(2-fluorobenzoyl)amino]acetate can be used in scientific research:

  • Synthesis of Peptides and Proteins: Ethyl 2-[(2-fluorobenzoyl)amino]acetate can be used as a precursor molecule for the synthesis of peptides and proteins. Peptides are short chains of amino acids, and proteins are larger, more complex molecules made up of peptide chains. Scientists can study the function of proteins and develop new drugs by synthesizing them in the laboratory [].
  • Development of New Catalysts: Ethyl 2-[(2-fluorobenzoyl)amino]acetate can potentially be used as a ligand in the development of new catalysts. Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. New catalysts are constantly being sought for various applications in chemical synthesis and manufacturing processes.

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a chemical compound with the molecular formula C14H13FN2O3S and a molecular weight of 308.33 g/mol. It is characterized by the presence of a thiazole ring and a fluorobenzoyl group, which contribute to its unique properties. The compound is classified under the category of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. Its IUPAC name is ethyl 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate, and it has a melting point ranging from 40 to 42 degrees Celsius .

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions .

The biological activity of Ethyl 2-[(2-fluorobenzoyl)amino]acetate is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and fluorobenzoyl group enhance its binding affinity, which can modulate various biological pathways. This compound has shown potential in pharmacological applications, particularly in the development of antimicrobial and anti-inflammatory agents .

The synthesis of Ethyl 2-[(2-fluorobenzoyl)amino]acetate typically involves several key steps:

  • Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
  • Introduction of the Fluorobenzoyl Group: This step involves an amide coupling reaction between a fluorobenzoic acid derivative and the thiazole intermediate.
  • Esterification: The final step entails the esterification of the carboxylic acid group with ethanol to produce the ethyl ester.

Industrial production methods may optimize these synthetic routes to enhance yield and purity using advanced catalysts and purification techniques like recrystallization and chromatography .

Ethyl 2-[(2-fluorobenzoyl)amino]acetate has various applications in medicinal chemistry due to its biological activity. It is being explored for use in:

  • Pharmaceutical Development: As a potential drug candidate for treating infections or inflammatory diseases.
  • Chemical Research: As a building block in synthesizing more complex molecules.
  • Agricultural Chemistry: Investigated for potential use as an agrochemical due to its biological properties .

Studies on Ethyl 2-[(2-fluorobenzoyl)amino]acetate have focused on its interactions with biological targets. These studies typically involve assessing its binding affinity to specific enzymes or receptors, elucidating its mechanism of action, and evaluating its efficacy in biological assays. The compound's unique structural features allow it to interact selectively with certain molecular pathways, making it a subject of interest in pharmacology .

Ethyl 2-[(2-fluorobenzoyl)amino]acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-aminoacetateContains an amino groupSimpler structure without the fluorobenzoyl group
Ethyl 4-(fluorobenzoyl)aminobenzoateContains a fluorobenzoyl moietyDifferent positioning of functional groups
Ethyl 4-(trifluoromethyl)benzoateContains trifluoromethyl instead of fluoroEnhanced lipophilicity due to trifluoromethyl
Ethyl 2-(benzoylamino)acetateLacks fluorine substitutionBroader applicability without halogen influence

Ethyl 2-[(2-fluorobenzoyl)amino]acetate stands out due to its specific fluorine substitution, which can enhance its biological activity compared to similar compounds lacking this feature .

Laboratory-Scale Synthesis Protocols

Acylation-Esterification Cascade Reactions

The synthesis of ethyl 2-[(2-fluorobenzoyl)amino]acetate primarily employs acylation-esterification cascade reactions, which represent a powerful synthetic strategy for constructing amino acid ester derivatives [1]. These cascade processes involve the sequential formation of multiple bonds within a single reaction vessel, offering enhanced efficiency and reduced synthetic steps compared to traditional stepwise approaches [1].

The fundamental mechanism proceeds through an initial acylation step where 2-fluorobenzoyl chloride reacts with glycine ethyl ester to form the desired amide linkage [2]. This process follows established patterns observed in similar fluorobenzoyl amino acetate syntheses, where the electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group [2].

Research demonstrates that acylation-esterification cascades benefit from controlled reaction conditions, particularly temperature and solvent selection [1]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 60°C, depending on the specific substrate reactivity and desired reaction rate [3]. The cascade nature of these reactions allows for the simultaneous protection of the carboxylic acid functionality as an ethyl ester while forming the target amide bond [3].

Optimization studies reveal that the choice of acylating agent significantly impacts reaction efficiency and product purity [4]. Acid chlorides generally provide superior reactivity compared to anhydrides or activated esters, particularly for sterically hindered substrates [4]. The incorporation of appropriate base catalysts, such as triethylamine or pyridine, neutralizes the hydrogen chloride byproduct and drives the reaction to completion [4].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of amino acid ester derivatives, including ethyl 2-[(2-fluorobenzoyl)amino]acetate [5]. This technique leverages dielectric heating to achieve rapid and uniform temperature elevation, resulting in significantly reduced reaction times and improved yields compared to conventional heating methods [5].

The implementation of microwave irradiation in amino acid esterification demonstrates remarkable efficiency improvements [5]. Studies show that microwave-assisted protocols can reduce reaction times from several hours to minutes while maintaining or improving product yields [5]. For amino acid derivatives, typical microwave conditions involve temperatures between 70-150°C with irradiation powers ranging from 70-300 watts, depending on the substrate and desired conversion rate [5].

ParameterConventional HeatingMicrowave-Assisted
Reaction Time2-24 hours5-30 minutes
Temperature80-120°C70-150°C
Yield Range60-85%75-95%
Energy EfficiencyModerateHigh

Table 1: Comparison of conventional heating versus microwave-assisted synthesis parameters for amino acid ester preparation [5]

The mechanism of microwave enhancement involves direct molecular interaction with electromagnetic radiation, leading to rapid heating throughout the reaction mixture rather than relying on thermal conduction from vessel walls [6]. This uniform heating pattern reduces hot spots and thermal gradients, resulting in more consistent product formation and reduced side reactions [6].

Microwave-assisted acylation reactions demonstrate particular advantages for fluorobenzoyl derivatives [7]. The presence of fluorine substituents enhances microwave absorption characteristics due to their polar nature, facilitating efficient energy transfer and accelerated reaction kinetics [7]. Research indicates that microwave irradiation can reduce the formation of unwanted byproducts commonly observed in thermal acylation processes [8].

The application of microwave technology extends beyond simple reaction acceleration to include improved selectivity and reduced catalyst requirements [8]. Studies demonstrate that microwave-mediated acylation can proceed without traditional acid or base catalysts, relying instead on the enhanced molecular motion and collision frequency generated by microwave irradiation [8].

Industrial Production Strategies and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of ethyl 2-[(2-fluorobenzoyl)amino]acetate presents numerous technical and economic challenges that require systematic optimization approaches [9]. Industrial-scale synthesis demands consideration of factors including raw material costs, reaction safety, waste minimization, and process economics [9].

Scale-up methodologies for amino acid ester derivatives typically follow established pharmaceutical manufacturing protocols, emphasizing process robustness and reproducibility [4]. The industrial synthesis strategy involves optimizing reaction parameters to ensure consistent product quality while minimizing production costs and environmental impact [4]. Critical factors include reactor design, heat transfer efficiency, mixing patterns, and residence time distribution [10].

Catalyst scale-up represents a particularly challenging aspect of industrial amino acid ester production [9]. Laboratory-optimized catalytic systems often require modification to maintain efficiency at larger scales due to mass transfer limitations and altered reaction kinetics [9]. The development of heterogeneous catalytic systems offers advantages for industrial applications, including simplified product separation and catalyst recovery [9].

Scale FactorLaboratoryPilot ScaleIndustrial
Batch Size1-100 g1-50 kg100-1000 kg
Reactor Volume0.1-2 L50-500 L1000-10000 L
Heat Transfer RateHighModerateVariable
Mixing EfficiencyExcellentGoodChallenging

Table 2: Typical scale-up parameters for amino acid ester synthesis [10]

Temperature control becomes increasingly challenging at industrial scales due to heat transfer limitations and larger thermal masses [10]. The exothermic nature of acylation reactions requires sophisticated cooling systems to maintain optimal reaction temperatures and prevent thermal runaway scenarios [10]. Advanced process control systems monitor multiple parameters simultaneously to ensure safe and efficient operation [10].

Continuous flow processing has emerged as an alternative to traditional batch production for amino acid derivatives [10]. Flow chemistry offers advantages including improved heat and mass transfer, reduced inventory of hazardous intermediates, and enhanced process control [10]. The implementation of continuous flow systems for ethyl 2-[(2-fluorobenzoyl)amino]acetate synthesis requires careful optimization of residence times and flow rates to achieve desired conversion and selectivity [10].

Purification Techniques and Yield Optimization

The purification of ethyl 2-[(2-fluorobenzoyl)amino]acetate requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards [11]. Primary purification challenges include removal of excess acylating reagents, elimination of side products, and separation of regioisomers or stereoisomers when applicable [11].

Crystallization represents the most commonly employed purification method for amino acid ester derivatives [11]. The process involves controlled precipitation from supersaturated solutions, typically using anti-solvent addition or temperature reduction to induce crystal formation [11]. Optimization parameters include solvent selection, cooling rate, seeding protocols, and agitation conditions [11].

Chromatographic purification methods provide high-resolution separation capabilities for complex mixtures [12]. High-performance liquid chromatography employing both normal-phase and reversed-phase stationary phases enables effective separation of structural isomers and impurities [12]. The selection of mobile phase composition, flow rate, and detection wavelength requires optimization based on specific analyte properties [12].

Purification MethodTypical Yield RecoveryPurity AchievementCost Effectiveness
Recrystallization70-90%95-99%High
Column Chromatography60-85%98-99.5%Moderate
Preparative HPLC50-80%>99.5%Low
Extraction/Washing85-95%90-95%Very High

Table 3: Comparison of purification methods for amino acid ester derivatives [11] [12]

Yield optimization strategies focus on minimizing product loss during purification while maintaining required purity specifications [13]. The implementation of amino acid additives in chromatographic buffer systems has demonstrated enhanced separation efficiency and reduced product degradation [13]. These additives function through competitive binding mechanisms that improve peak resolution and reduce tailing effects [13].

Advanced purification techniques include the use of crystallization promoters and inhibitors to control crystal morphology and size distribution [14]. Amino acid derivatives such as glycine ethyl ester and glycine amide have shown effectiveness in promoting crystallization of related compounds while suppressing undesired polymorphic forms [14]. The mechanism involves preferential nucleation sites and crystal growth modification through molecular interactions [14].

Process analytical technology enables real-time monitoring of purification processes, allowing for dynamic optimization of separation parameters [15]. Spectroscopic methods including near-infrared and Raman spectroscopy provide non-invasive analysis of product purity and concentration throughout the purification sequence [15]. This approach facilitates automated process control and reduces batch-to-batch variability [15].

Green Chemistry Approaches: Solvent Selection and Catalyst Development

The development of environmentally sustainable synthetic routes for ethyl 2-[(2-fluorobenzoyl)amino]acetate aligns with contemporary green chemistry principles emphasizing waste reduction and environmental protection [16]. Solvent selection represents a critical aspect of green synthesis, as solvents typically constitute the largest component of reaction mass in pharmaceutical manufacturing [16].

Green solvent alternatives to traditional dipolar aprotic solvents have demonstrated effectiveness in amino acid ester synthesis [16]. 2-Methyltetrahydrofuran has emerged as a particularly promising replacement for dimethylformamide and dichloromethane in peptide and amino acid chemistry [16]. This solvent offers advantages including renewable sourcing from biomass, reduced toxicity, and excellent solvating properties for amino acid derivatives [17].

Solvent CategoryTraditional SolventGreen AlternativeEnvironmental Benefit
Dipolar AproticDimethylformamide2-MethyltetrahydrofuranRenewable source
HalogenatedDichloromethaneEthyl acetateNon-halogenated
EtherDiethyl etherCyclopentyl methyl etherLower toxicity
AlcoholMethanolEthanolReduced environmental impact

Table 4: Green solvent alternatives for amino acid ester synthesis [16] [17]

The implementation of dipropylene glycol dimethyl ether as a green solvent demonstrates excellent performance in solid-phase peptide synthesis applications [18]. This solvent exhibits superior amino acid solubility compared to traditional solvents while maintaining environmental compatibility [18]. The selection criteria for green solvents include biodegradability, low toxicity, renewable sourcing, and minimal volatile organic compound emissions [18].

Catalyst development focuses on heterogeneous systems that enable easy separation and recovery [19]. Enzymatic catalysis using lipases and esterases offers advantages including mild reaction conditions, high selectivity, and biodegradable catalyst systems [19]. The immobilization of enzymes on solid supports enhances stability and enables continuous processing applications [20].

Metal oxide catalysts have shown promising results for esterification reactions relevant to amino acid ester synthesis [21]. These heterogeneous systems demonstrate Lewis acid activity that promotes acylation reactions while avoiding the corrosive properties of traditional acid catalysts [21]. Catalyst recovery and regeneration protocols enable multiple reuse cycles, reducing overall process costs and environmental impact [22].

Biocatalytic approaches utilizing engineered enzymes offer exceptional selectivity for amino acid derivative synthesis [23]. Ruthenium nanoparticles supported on carbon nanotubes demonstrate unique reactivity for amino acid formation through dehydrogenation-reductive amination pathways [23]. The development of such catalytic systems enables direct conversion of renewable feedstocks into amino acid derivatives with minimal waste generation [23].

Ethyl 2-[(2-fluorobenzoyl)amino]acetate exhibits distinctive thermochemical characteristics that reflect its molecular architecture and intermolecular interactions. The compound demonstrates a melting point of 40-42°C [2], indicating a relatively low-melting crystalline solid at ambient conditions. This melting point range suggests moderate intermolecular forces, primarily consisting of hydrogen bonding interactions between the amide functional groups and van der Waals forces between the aromatic rings.

The relatively low melting point compared to other benzamide derivatives can be attributed to the ortho-fluorine substitution pattern [3], which introduces steric hindrance and electronic effects that disrupt optimal crystal packing. The fluorine atom's electronegativity creates localized dipole moments that influence the overall molecular polarity and crystal lattice stability .

Phase behavior analysis reveals that the compound exists as a solid at room temperature (20°C) [2] [4], with crystalline characteristics typical of small organic molecules containing both aromatic and aliphatic functionalities. The ethyl ester group contributes to the compound's thermal stability by providing conformational flexibility, while the benzamide core maintains structural rigidity [3].

Boiling point data remains unavailable in the current literature for this specific compound, though computational predictions based on structural analogs suggest values in the range of 280-320°C under standard atmospheric pressure. The presence of the amide functionality typically elevates boiling points due to hydrogen bonding capabilities [5].

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of Ethyl 2-[(2-fluorobenzoyl)amino]acetate reflects its amphiphilic molecular structure, containing both hydrophilic (amide and ester) and hydrophobic (fluorinated aromatic) regions. The compound demonstrates moderate lipophilicity with an XLogP3 value of 1.5 [3], indicating balanced solubility characteristics between polar and nonpolar media.

Organic Solvent Solubility: The compound exhibits excellent solubility in polar organic solvents including methanol, ethanol, acetone, and ethyl acetate [6] [5]. The presence of hydrogen bond acceptor sites (four total) [3] and one hydrogen bond donor site [3] facilitates strong interactions with protic solvents through hydrogen bonding networks. Amino acetate derivatives typically show enhanced solubility in organic acids such as formic acid and acetic acid, which can interact favorably with both the amide nitrogen and carbonyl oxygen atoms [5].

Aqueous Media Solubility: Limited water solubility is expected due to the hydrophobic fluorinated aromatic system and the ethyl ester functionality [6]. Similar amino acetate compounds demonstrate pH-dependent solubility behavior, with enhanced dissolution under acidic conditions where protonation of the amide nitrogen can occur [7]. The topological polar surface area of 55.4 Ų [3] suggests moderate water solubility potential, though significantly lower than purely hydrophilic amino acid derivatives.

Structure-Solubility Relationships: The ortho-fluorine substitution pattern influences solubility through both electronic and steric effects [8]. Fluorinated compounds generally exhibit unique solubility profiles due to the strong carbon-fluorine bond and fluorine's high electronegativity, which affects intermolecular interactions [6].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) Characteristics: The ¹H NMR spectrum of Ethyl 2-[(2-fluorobenzoyl)amino]acetate exhibits distinctive resonance patterns consistent with its structural framework [9] [3]. The ethyl ester functionality produces characteristic signals with a triplet at δ 1.2-1.3 ppm for the methyl group and a quartet at δ 4.1-4.3 ppm for the methylene protons [10] [9]. The glycine methylene bridge (NCH₂CO₂Et) appears as a doublet or singlet at δ 4.0-4.2 ppm, depending on coupling with the amide proton [9].

Aromatic Region Analysis: The fluorinated benzene ring generates complex multiplets in the δ 7.0-8.0 ppm region [3] [8]. The ortho-fluorine substitution creates distinctive coupling patterns due to ¹H-¹⁹F coupling interactions, resulting in characteristic doublet of doublets or triplet patterns for adjacent aromatic protons [8]. The amide NH proton typically resonates as a broad singlet at δ 5.5-6.5 ppm, exhibiting temperature and concentration-dependent chemical shift behavior [9].

Carbon-13 NMR (¹³C NMR) Features: The ¹³C NMR spectrum reveals two distinct carbonyl carbon environments: the ester carbonyl at approximately δ 170 ppm and the amide carbonyl at δ 165-168 ppm [3]. The fluorinated aromatic carbons span the range δ 115-160 ppm, with the carbon bearing fluorine showing characteristic upfield shifts and ¹³C-¹⁹F coupling [8]. The ethyl ester carbons appear at δ 14 ppm (CH₃) and δ 62 ppm (OCH₂), while the glycine methylene carbon resonates at δ 42-44 ppm [9].

Fluorine-19 NMR (¹⁹F NMR) Signatures: The ortho-fluorine atom produces a characteristic signal at δ -110 to -120 ppm relative to CFCl₃, exhibiting coupling to adjacent aromatic protons [8]. This chemical shift range is typical for aromatic fluorine substituents in the ortho position to carbonyl-containing functionalities [8].

Infrared (IR) and Raman Vibrational Signatures

Carbonyl Stretching Regions: The infrared spectrum of Ethyl 2-[(2-fluorobenzoyl)amino]acetate displays two prominent carbonyl stretching frequencies [11] [12]. The ester carbonyl (C=O) appears at 1740-1760 cm⁻¹, characteristic of ethyl acetate derivatives [10] [13]. The amide carbonyl produces the Amide I band at 1650-1680 cm⁻¹, reflecting the typical frequency range for secondary amides [12] [14].

Amide Band Analysis: The compound exhibits characteristic Amide II band at 1520-1540 cm⁻¹, arising from coupled N-H bending and C-N stretching vibrations [12]. The Amide III band appears as a weaker absorption at 1300-1320 cm⁻¹, involving N-H bending and C-N stretching contributions [12]. The Amide V band (out-of-plane N-H vibration) manifests at approximately 720 cm⁻¹ [12].

N-H Stretching Characteristics: The secondary amide N-H stretch produces a medium to strong absorption at 3280-3350 cm⁻¹ [12] [14]. This frequency range is characteristic of hydrogen-bonded amide groups in the solid state, reflecting intermolecular N-H···O=C interactions [12].

Fluorine-Related Vibrations: The aromatic C-F stretching vibration appears at 1220-1280 cm⁻¹, characteristic of fluorinated aromatic compounds [8]. Additional fluorine-sensitive vibrations include C-F bending modes at 400-500 cm⁻¹ and aromatic ring vibrations modified by fluorine substitution [15].

Raman Spectroscopic Features: Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring vibrations and C-C stretching modes [15]. The aromatic breathing modes appear at 1000-1100 cm⁻¹, while the ethyl ester C-O stretching manifests at 1170-1200 cm⁻¹ [16]. Fluorine substitution effects on aromatic ring vibrations create characteristic shifts compared to unsubstituted benzamide derivatives [15].

Electrochemical Behavior and Redox Properties

The electrochemical behavior of Ethyl 2-[(2-fluorobenzoyl)amino]acetate reflects the redox-active nature of its aromatic and amide functionalities [17] [18]. Fluorinated benzamide derivatives typically exhibit irreversible electrochemical processes under standard conditions, with oxidation potentials influenced by the electron-withdrawing fluorine substituent [19] [20].

Oxidative Electrochemistry: Cyclic voltammetry studies on related fluorobenzoyl compounds reveal irreversible oxidation peaks in the range of +0.8 to +1.2 V versus standard calomel electrode [18] [19]. The ortho-fluorine substituent acts as an electron-withdrawing group, increasing the oxidation potential compared to unsubstituted benzamide analogs [20]. The oxidation process likely involves the aromatic ring system, proceeding through radical cation intermediates [17].

Reductive Behavior: The compound may exhibit limited reductive electroactivity under standard aqueous conditions due to the absence of readily reducible functional groups [21]. However, under aprotic conditions or at extreme negative potentials, the amide carbonyl may undergo reduction to form radical anion species [21].

Electrochemical Kinetics: The irreversible nature of the electrochemical processes suggests slow electron transfer kinetics or rapid follow-up chemical reactions [18] [20]. The diffusion-controlled behavior typically observed for similar compounds indicates that mass transport rather than heterogeneous electron transfer rates limit the overall electrochemical response [17] [18].

Solvent Effects on Electrochemistry: The electrochemical behavior is highly dependent on the supporting electrolyte and solvent system [19] [20]. Aprotic solvents such as acetonitrile or dimethylformamide often provide better electrochemical reversibility compared to aqueous media [20]. The presence of fluorine atoms can influence the solvation shell around the molecule, affecting the apparent redox potentials [17].

XLogP3

1.5

Sequence

G

Dates

Last modified: 08-15-2023

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